REACTION_CXSMILES
|
[O:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.CCN([CH2:21][CH3:22])CC.[C:23]1([S:29](Cl)(=[O:31])=[O:30])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[C:23]1([S:29]([O:8][C:5]2[CH:6]=[CH:7][C:2]([O:1][C:9]3[CH:14]=[CH:13][C:12]([O:15][S:29]([C:22]4[CH:21]=[CH:25][CH:24]=[CH:23][CH:28]=4)(=[O:31])=[O:30])=[CH:11][CH:10]=3)=[CH:3][CH:4]=2)(=[O:31])=[O:30])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven-dried 100 ml 3-necked flask is equipped with a magnetic stirring bar, a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
of partitioning the reaction mixture between CH2Cl2 (100 ml)
|
Type
|
ADDITION
|
Details
|
a mixture of water (150 ml) and concentrated HCl (40 ml)
|
Type
|
WASH
|
Details
|
washing the organic phase successively with 100 ml portions of water, 5 percent NaOH, water, and saturated brine
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), filtration and concentration
|
Type
|
CUSTOM
|
Details
|
gives a red oily residue
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
gives 7.64 grams of a faintly yellowish oil, which
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of EtOAc (20 ml) and water (10 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)OC1=CC=C(C=C1)OC1=CC=C(C=C1)OS(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.23 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |